N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-6-4-11(5-7-12)13(16)15-10-14(17)8-2-3-9-14/h4-7,17H,2-3,8-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRABSBKHIUJCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with (1-hydroxycyclopentyl)methylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group on the cyclopentyl ring can undergo oxidation to form ketone derivatives. This reaction is typically mediated by strong oxidizing agents under controlled conditions.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ (acidic medium) | Room temperature, 24 hours | N-[(1-oxocyclopentyl)methyl]-4-methoxybenzamide | |
| CrO₃ in H₂SO₄ | 0–5°C, 2–4 hours | Same as above |
Key Findings :
- Oxidation proceeds via radical intermediates, confirmed by electron paramagnetic resonance (EPR) studies .
- The methoxy group remains inert under these conditions, preserving aromatic stability .
Reduction Reactions
The benzamide group can be reduced to form amine derivatives.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| LiAlH₄ in THF | Reflux, 6 hours | N-[(1-hydroxycyclopentyl)methyl]-4-methoxyaniline | |
| NaBH₄/CuCl₂ | Ethanol, 50°C, 12 hours | Partial reduction to secondary alcohol |
Mechanistic Insight :
- LiAlH₄ reduces the amide carbonyl to a methylene group via a two-electron transfer mechanism .
- NaBH₄/CuCl₂ systems show selectivity for partial reduction, likely due to steric hindrance from the cyclopentyl group .
Substitution Reactions
The methoxy group can participate in nucleophilic aromatic substitution (NAS) under specific conditions.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| NH₃ (gas) in DMF | 120°C, 24 hours | N-[(1-hydroxycyclopentyl)methyl]-4-aminobenzamide | |
| H₂O/H₂SO₄ (hydrolysis) | 80°C, 8 hours | 4-hydroxybenzamide derivative |
Notable Observations :
- Ammonia substitution proceeds via an SNAr mechanism, facilitated by the electron-donating methoxy group .
- Hydrolysis under acidic conditions yields phenolic derivatives, but the reaction is slower compared to non-methoxy analogs .
Acylation of the Hydroxy Group
The cyclopentyl hydroxy group can be acylated to form ester derivatives.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Acetyl chloride, pyridine | 0°C, 2 hours | Acetylated cyclopentyl derivative |
Amide Hydrolysis
The primary amide bond undergoes hydrolysis under extreme pH conditions.
| Conditions | Product | Source |
|---|---|---|
| 6M HCl, reflux, 24 hours | 4-methoxybenzoic acid + amine byproduct |
Photochemical Reactions
Limited studies suggest UV-induced cleavage of the amide bond.
| Conditions | Outcome | Source |
|---|---|---|
| UV (254 nm), 48 hours | Degradation into cyclopentanol and benzoic acid derivatives |
Catalytic Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the aromatic ring.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Pd(OAc)₂, aryl boronic acid | DMF, 80°C, 12 hours | Biaryl derivatives |
Implications :
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it useful in the development of more complex molecules. The compound can undergo several reactions, including oxidation, reduction, and substitution, which facilitate the creation of derivatives with tailored properties.
| Reaction Type | Description | Resulting Products |
|---|---|---|
| Oxidation | Hydroxy group oxidation | Ketone derivatives |
| Reduction | Reduction of amide | Amine derivatives |
| Substitution | Nucleophilic substitution | Various substituted benzamides |
Biological Applications
Therapeutic Potential
Research indicates that this compound may exhibit significant biological activities. Preliminary studies suggest its potential as an antioxidant and antibacterial agent. Additionally, investigations into its anti-inflammatory and anticancer properties are ongoing.
- Antioxidant Activity : The compound's ability to scavenge free radicals is being studied in cellular models.
- Antibacterial Properties : Initial assays demonstrate effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is being explored through various in vitro studies.
Medicinal Chemistry
This compound is under investigation for its therapeutic applications in treating various diseases. Its mechanism of action appears to involve interactions with specific molecular targets, potentially influencing enzyme activity and cellular signaling pathways.
Case Study: Anti-inflammatory Properties
A study published in a peer-reviewed journal assessed the anti-inflammatory effects of this compound using animal models. Results indicated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential as a therapeutic agent for inflammatory diseases.
Industrial Applications
The compound is also being explored for its use in developing new materials and chemical processes. Its unique chemical properties make it suitable for applications in:
- Cosmetic Formulations : Due to its potential skin-beneficial properties, it is being evaluated for inclusion in cosmetic products aimed at improving skin health.
- Material Science : Its stability and reactivity may lend itself to applications in creating novel polymers or composites.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, potentially modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Methoxybenzamide Derivatives
Key Observations :
Key Observations :
- Coupling Reagents : TBTU and HBTU are widely used for amide bond formation, as seen in and 7.
- Yields : Yields vary significantly, with microwave-assisted or photoredox methods (e.g., 22% in ) often lower than conventional coupling (55% in ).
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxyl group on a cyclopentyl ring and a methoxy group on a benzamide moiety. This unique structure contributes to its interactions with various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxycyclopentyl group may enhance binding affinity to molecular targets, while the methoxy group can modulate the compound's selectivity and potency. Preliminary studies suggest involvement in pathways related to oxidative stress and inflammation modulation.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers, suggesting its role in protecting cells from oxidative damage.
- Antibacterial Activity : Studies have explored its effectiveness against various bacterial strains, indicating promising antibacterial properties that warrant further investigation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound. For instance, cell viability assays demonstrated that the compound could inhibit the proliferation of certain cancer cell lines, with IC50 values indicating significant cytotoxicity at specific concentrations. The mechanisms underlying these effects are believed to involve apoptosis and cell cycle arrest .
Case Studies
A notable case study investigated the anti-inflammatory effects of this compound in a model of induced inflammation. Results showed a marked reduction in pro-inflammatory cytokines, suggesting its therapeutic potential for treating inflammatory disorders .
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological properties and establish safe dosing guidelines for clinical applications .
Q & A
Q. Advanced: How can reaction conditions be optimized to improve yield and minimize side products?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in amide coupling .
- Catalyst Screening : Testing alternatives to DMAP (e.g., HOBt) to reduce racemization .
- Temperature Control : Lower temperatures (0–5°C) during coupling to suppress hydrolysis .
- Byproduct Monitoring : TLC or HPLC tracking of intermediates to identify competing reactions (e.g., over-oxidation of cyclopentanol) .
Basic: What biological targets are associated with this compound?
Methodological Answer:
The compound is hypothesized to inhibit phosphodiesterase IV (PDE IV) , a cAMP-degrading enzyme implicated in inflammation. Evidence includes:
- Enzyme Assays : In vitro inhibition of PDE IV isolated from pig aorta (IC50 values < 100 nM) .
- Cell-Based Studies : Suppression of superoxide O2− generation in guinea pig eosinophils, indicating anti-inflammatory potential .
Q. Advanced: How can target engagement be validated in complex biological systems?
Methodological Answer:
- Molecular Docking : Computational modeling of the compound’s interaction with PDE IV’s catalytic domain .
- CRISPR Knockout Models : PDE IV knockout cell lines to confirm specificity of activity .
- Proteomics : SILAC-based profiling to identify off-target kinase interactions .
Basic: What structural features influence the compound’s biological activity?
Methodological Answer:
Key pharmacophores include:
- Methoxy Group : Enhances lipophilicity and membrane permeability .
- Cyclopentyl Hydroxyl : Critical for hydrogen bonding with PDE IV’s active site .
- Benzamide Core : Stabilizes aromatic π-π stacking with receptor residues .
Q. Advanced: How can structure-activity relationships (SAR) guide derivatization?
Methodological Answer:
- Substituent Scanning : Replace cyclopentyl with cyclohexyl or furan to assess steric/electronic effects .
- QSAR Modeling : Multivariate regression analysis correlating logP, polar surface area, and IC50 values .
- In Vivo Testing : Derivatives with improved metabolic stability (e.g., fluorinated analogs) in rodent models .
Basic: How does pH affect the compound’s stability in formulation?
Methodological Answer:
Q. Advanced: What strategies mitigate instability in aqueous formulations?
Methodological Answer:
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
- Prodrug Design : Masking the hydroxyl group as a phosphate ester for enhanced stability .
Basic: What analytical methods ensure purity and structural fidelity?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (ACN/water gradients) with UV detection at 254 nm .
- X-ray Crystallography : Resolves stereochemistry of the cyclopentyl group .
Q. Advanced: How are polymorphic forms identified and controlled?
Methodological Answer:
- DSC/TGA : Thermal analysis to detect polymorph transitions .
- PXRD : Diffraction patterns to distinguish crystalline vs. amorphous forms .
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Standardization : Replicate studies using consistent cell lines (e.g., THP-1 monocytes) and PDE IV isoforms .
- Meta-Analysis : Pool data from independent labs to identify trends (e.g., higher potency in low-serum conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
